molecular formula C15H27N2O6PS B12743235 o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate CAS No. 102583-87-9

o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate

Cat. No.: B12743235
CAS No.: 102583-87-9
M. Wt: 394.4 g/mol
InChI Key: NLERLAPJLNVPFI-UHFFFAOYSA-N
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Description

o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate: is a complex organic compound with the molecular formula C15-H24-N2-O2-S.H3-O4-P and a molecular weight of 394.47 g/mol . This compound is known for its unique chemical structure, which includes an anisic acid moiety, an aminothio group, and a diethylamino propyl ester, all bonded to a hydrogen phosphate group.

Preparation Methods

The synthesis of o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate involves several steps:

Chemical Reactions Analysis

o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aminothio group, where nucleophiles like halides or alkoxides replace the amino group.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of o-Anisic acid, 4-aminothio-, S-(3-(diethylamino)propyl) ester, hydrogen phosphate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways, potentially inhibiting or activating them.

    Pathways: It may interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Properties

CAS No.

102583-87-9

Molecular Formula

C15H27N2O6PS

Molecular Weight

394.4 g/mol

IUPAC Name

S-[3-(diethylamino)propyl] 4-amino-2-methoxybenzenecarbothioate;phosphoric acid

InChI

InChI=1S/C15H24N2O2S.H3O4P/c1-4-17(5-2)9-6-10-20-15(18)13-8-7-12(16)11-14(13)19-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4)

InChI Key

NLERLAPJLNVPFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCSC(=O)C1=C(C=C(C=C1)N)OC.OP(=O)(O)O

Origin of Product

United States

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